molecular formula C18H22N2O4S2 B1406665 6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034155-63-8

6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Cat. No.: B1406665
CAS No.: 2034155-63-8
M. Wt: 394.5 g/mol
InChI Key: ALFASKAJYWAOOX-UHFFFAOYSA-N
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Description

6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core. This can be achieved by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 2-ethylbenzothiazole. The ethoxy group can be introduced via an ethylation reaction using ethyl iodide in the presence of a strong base such as sodium hydride. The final step involves the formation of the imine and sulfonate groups, which can be achieved by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or sulfonate groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst or base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-2(3H)-benzothiazolone
  • 3-ethyl-2(3H)-benzothiazolone
  • 4-methylbenzenesulfonyl chloride

Uniqueness

6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is unique due to the presence of both ethoxy and sulfonate groups, which confer distinct chemical and physical properties. These functional groups enhance the compound’s solubility, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

6-ethoxy-3-ethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS.C7H8O3S/c1-3-13-9-6-5-8(14-4-2)7-10(9)15-11(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,12H,3-4H2,1-2H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFASKAJYWAOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OCC)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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